molecular formula C13H17NO3 B112988 Tert-butyl (2-oxo-2-phenylethyl)carbamate CAS No. 76477-26-4

Tert-butyl (2-oxo-2-phenylethyl)carbamate

Cat. No. B112988
CAS RN: 76477-26-4
M. Wt: 235.28 g/mol
InChI Key: ODIKTWMCZYPCKQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-oxo-2-phenylethyl)carbamate is a chemical compound with the molecular formula C13H17NO3 . It has a molecular weight of 235.28 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as coupling reagents . The reaction conditions include a temperature range of 0 - 30℃ and a reaction time of 2.5 to 3.5 hours .


Molecular Structure Analysis

The InChI code for Tert-butyl (2-oxo-2-phenylethyl)carbamate is 1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16) .


Physical And Chemical Properties Analysis

Tert-butyl (2-oxo-2-phenylethyl)carbamate has a melting point of 56-58°C . It has a molecular weight of 235.28 .

Scientific Research Applications

Chameleon Diene in Diels-Alder Reactions

“Tert-butyl (2-oxo-2H-pyran-5-yl)carbamate” has been identified as the first chameleon diene bearing an electron-donating substituent . This compound undergoes efficient Diels–Alder cycloadditions with alkene dienophiles with both electron-rich and electron-deficient substituents . This makes it a versatile tool in synthetic organic chemistry.

Synthesis of Bicyclic Lactones

The compound is used in the synthesis of 5-substituted bicyclic lactone cycloadducts . These cycloadducts can be further transformed into highly substituted, six-membered rings .

Synthesis of Substituted Benzenes

Under more forcing conditions, typically at higher temperatures, cycloadditions to alkyne dienophiles and subsequent aromatization via loss of bridging CO2 leads to substituted benzenes . This is another powerful application of “Tert-butyl (2-oxo-2-phenylethyl)carbamate” in chemical synthesis.

Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

“Tert-butyl carbamate” has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . This is a key step in the synthesis of many pharmaceutical compounds.

Synthesis of Tetrasubstituted Pyrroles

“Tert-butyl carbamate” has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . These compounds have various applications in medicinal chemistry.

Cross-Coupling Reactions

The compound has been used in palladium-catalyzed cross-coupling reactions with various aryl(Het) halides . This is a fundamental reaction in the synthesis of many complex organic compounds.

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-phenacylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14-9-11(15)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODIKTWMCZYPCKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459471
Record name tert-Butyl (2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (2-oxo-2-phenylethyl)carbamate

CAS RN

76477-26-4
Record name tert-Butyl (2-oxo-2-phenylethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-oxo-2-phenylethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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